1-Naphthylzinc bromide 1-Naphthylzinc bromide
Brand Name: Vulcanchem
CAS No.: 251957-73-0
VCID: VC11708291
InChI: InChI=1S/C10H7.BrH.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1
SMILES: C1=CC=C2[C-]=CC=CC2=C1.[Zn+]Br
Molecular Formula: C10H7BrZn
Molecular Weight: 272.4 g/mol

1-Naphthylzinc bromide

CAS No.: 251957-73-0

Cat. No.: VC11708291

Molecular Formula: C10H7BrZn

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthylzinc bromide - 251957-73-0

Specification

CAS No. 251957-73-0
Molecular Formula C10H7BrZn
Molecular Weight 272.4 g/mol
IUPAC Name bromozinc(1+);1H-naphthalen-1-ide
Standard InChI InChI=1S/C10H7.BrH.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1
Standard InChI Key JHKREXZPCGVUPO-UHFFFAOYSA-M
SMILES C1=CC=C2[C-]=CC=CC2=C1.[Zn+]Br
Canonical SMILES C1=CC=C2[C-]=CC=CC2=C1.[Zn+]Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Naphthylzinc bromide (theoretical formula: C10H7ZnBr\text{C}_{10}\text{H}_7\text{ZnBr}) consists of a naphthalene ring substituted at the 1-position with a zinc-bound methyl group and a bromide counterion. This configuration contrasts with the more commonly reported 2-naphthyl analogs, where substituents occupy the β-position of the fused aromatic system . The 1-naphthyl orientation induces distinct steric and electronic effects, potentially altering reactivity in cross-coupling reactions compared to its 2-isomer.

Table 1: Comparative molecular properties of naphthylzinc bromides

Property1-Naphthylzinc Bromide (Theoretical)(2-Naphthyl)methylzinc Bromide 6-Methoxy-2-naphthylzinc Bromide
Molecular FormulaC10H7ZnBr\text{C}_{10}\text{H}_7\text{ZnBr}C11H9BrZn\text{C}_{11}\text{H}_9\text{BrZn}C11H9BrOZn\text{C}_{11}\text{H}_9\text{BrOZn}
Molecular Weight (g/mol)248.45286.48302.5
Density (g/mL)N/A0.978 at 25°CN/A
Storage ConditionsN/A2–8°CN/A

Synthetic Applications in Cross-Coupling Reactions

Negishi Coupling

Organozinc reagents like 1-naphthylzinc bromide serve as critical nucleophiles in Pd-catalyzed Negishi couplings. For example, (2-naphthylmethyl)zinc bromide facilitates the synthesis of biaryl structures through reactions with aryl halides . By analogy, 1-naphthylzinc bromide could enable analogous couplings, though the ortho-substitution may impose steric constraints affecting reaction yields.

Suzuki-Miyaura Coupling Adaptations

While Suzuki-Miyaura reactions traditionally employ organoboron compounds, modified conditions allow organozinc reagents to participate. The 6-methoxy-2-naphthylzinc bromide demonstrates this adaptability, forming carbon-carbon bonds with aryl halides under optimized catalysis. Such methodologies may extend to 1-naphthylzinc bromide, albeit with potential adjustments to ligand systems to accommodate steric bulk.

Biological and Pharmacological Considerations

Toxicity Profile

Bromide ions (Br⁻) exhibit dose-dependent neurotoxicity, disrupting chloride transport and neurotransmitter function . While specific toxicological data for 1-naphthylzinc bromide remain unavailable, analogous organozinc compounds demand precautions against inhalation, dermal contact, and ingestion due to potential bromide release upon decomposition .

Table 2: Hazard indicators for related compounds

CompoundHazard Codes Risk Statements
(2-Naphthylmethyl)zinc bromideF, XnR11, R14, R19, R22
Bromide ionN/AR36/38, R40

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